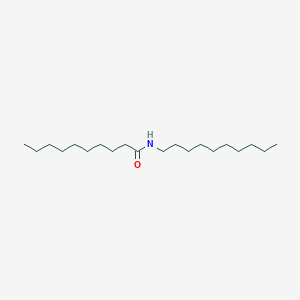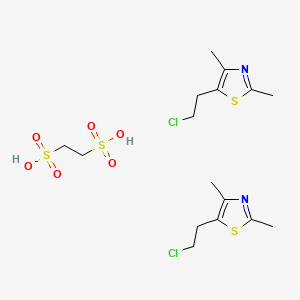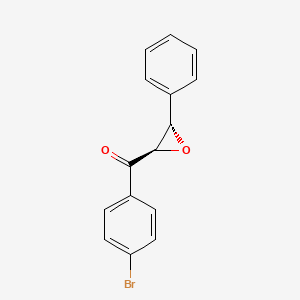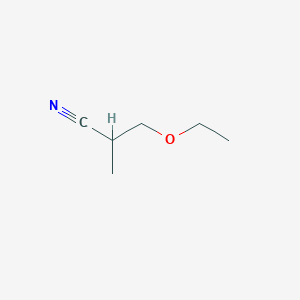
3-Ethoxy-2-methylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-2-methylpropanenitrile is an organic compound with the molecular formula C6H11NO It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Ethoxy-2-methylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of 3-ethoxy-2-methylpropanal with a cyanide source under basic conditions. The reaction typically proceeds as follows: [ \text{C}6\text{H}{12}\text{O} + \text{NaCN} \rightarrow \text{C}6\text{H}{11}\text{NO} + \text{NaOH} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of catalysts and controlled temperatures to ensure efficient conversion.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethoxy-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Ethoxy-2-methylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-ethoxy-2-methylpropanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, where nucleophiles attack the carbon atom of the cyano group. This can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
3-Methoxy-2-methylpropanenitrile: Similar structure but with a methoxy group instead of an ethoxy group.
3-Ethoxy-2-methylpropenal: An aldehyde with a similar carbon skeleton but different functional groups.
Uniqueness: 3-Ethoxy-2-methylpropanenitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. This makes it valuable in certain synthetic applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
33573-94-3 |
|---|---|
Fórmula molecular |
C6H11NO |
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
3-ethoxy-2-methylpropanenitrile |
InChI |
InChI=1S/C6H11NO/c1-3-8-5-6(2)4-7/h6H,3,5H2,1-2H3 |
Clave InChI |
WQYNBFXFAIAGOA-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


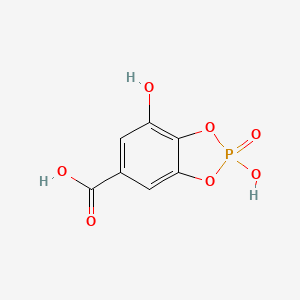
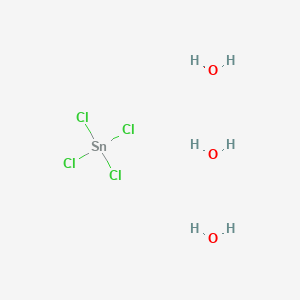
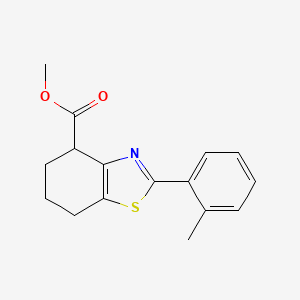

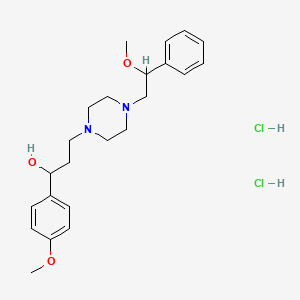
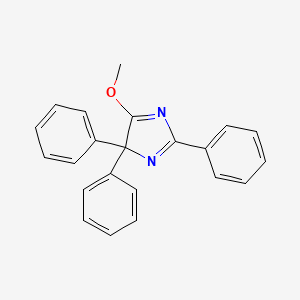
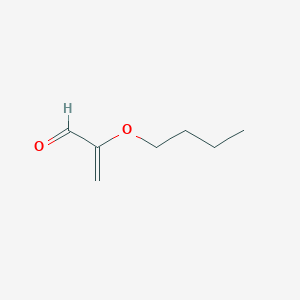
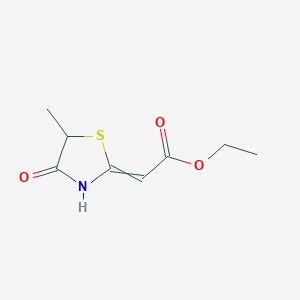
![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)
